Cas no 2169110-44-3 (6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one)

6',8'-Difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one is a fluorinated spirocyclic compound featuring a fused cyclobutane-naphthalenone structure. The presence of fluorine atoms at the 6' and 8' positions enhances its electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. The spirocyclic framework contributes to structural rigidity, which can improve binding affinity in drug design. This compound is particularly useful for developing fluorinated analogs of biologically active molecules, leveraging fluorine's metabolic stability and lipophilicity. Its well-defined stereochemistry and functional group compatibility further support its utility in complex synthetic routes. Suitable for research applications, it offers a balance of reactivity and stability for advanced chemical transformations.
6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one structure
2169110-44-3 structure
Product Name:6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one
CAS No:2169110-44-3
MF:C13H12F2O
MW:222.230590820313
CID:6595980
PubChem ID:165484282
Update Time:2025-06-08

6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one Chemical and Physical Properties

Names and Identifiers

    • 6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one
    • 6',8'-difluoro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-naphthalene]-4'-one
    • 2169110-44-3
    • EN300-1458186
    • Inchi: 1S/C13H12F2O/c14-8-6-9-11(16)2-5-13(3-1-4-13)12(9)10(15)7-8/h6-7H,1-5H2
    • InChI Key: PLTCVTDIWHJCIA-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2C(CCC3(C=21)CCC3)=O)F

Computed Properties

  • Exact Mass: 222.08562133g/mol
  • Monoisotopic Mass: 222.08562133g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.1Ų

6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one Pricemore >>

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Additional information on 6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one

Introduction to 6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one (CAS No. 2169110-44-3)

6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one, identified by the Chemical Abstracts Service Number (CAS No.) 2169110-44-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic naphthalene derivative features a unique structural configuration, incorporating fluorine atoms at the 6' and 8' positions, which imparts distinct electronic and steric properties to the molecule. The presence of a spirocyclic bridge between the cyclobutane and naphthalene moieties enhances its molecular rigidity, making it a promising candidate for drug design and development.

The compound’s chemical structure consists of a spirocyclobutane core linked to a naphthalene ring system, with hydroxyl and fluoro substituents strategically positioned to modulate its biological activity. The 3',4'-dihydro moiety suggests a partial hydrogenation of the naphthalene ring, which can influence its reactivity and metabolic stability. This structural motif is particularly intriguing because it combines elements of both heterocyclic chemistry and fluorochemistry, two areas that have been extensively explored for their potential in enhancing drug efficacy and bioavailability.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their ability to improve pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity. The fluorine atoms in 6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one are expected to contribute to these desirable characteristics by increasing the compound’s resistance to enzymatic degradation. Furthermore, the spirocyclic structure may prevent rapid rotation around the bond connecting the cyclobutane and naphthalene units, thereby stabilizing the active conformation of the molecule.

From a medicinal chemistry perspective, this compound represents an excellent scaffold for exploring novel therapeutic agents. Its unique structural features make it amenable to modifications that could enhance its interaction with biological targets. For instance, the hydroxyl group at the 4' position could serve as a site for further derivatization, allowing chemists to fine-tune its pharmacological properties. Additionally, the spirocyclic core provides a rigid framework that could improve binding specificity to proteins or enzymes involved in disease pathways.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies suggest that 6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one may exhibit favorable interactions with certain biological targets due to its optimized shape and electronic distribution. These virtual experiments have helped researchers identify promising starting points for further optimization, reducing the time and cost associated with traditional high-throughput screening methods.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms at specific positions demands specialized synthetic methodologies to ensure high yield and purity. Techniques such as cross-coupling reactions, metal-catalyzed fluorination, and cyclization processes are commonly employed in its preparation. The challenge lies in maintaining regioselectivity throughout these transformations to avoid unwanted side products.

In academic research circles, 6',8'-difluoro-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one has been studied for its potential applications in treating various diseases. Preliminary in vitro assays have shown that derivatives of this compound may exhibit anti-inflammatory or antiviral properties. The fluorinated aromatic system is known to disrupt pathogen interactions with host cells, making it a valuable asset in developing novel therapeutics. Additionally, its structural complexity suggests that it could be repurposed for other therapeutic areas once more comprehensive biological evaluations are conducted.

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to modulate physicochemical properties has led to numerous successful drugs on the market today. By incorporating fluorine atoms into biologically active molecules like 6',8'-difluoro-3',4 '-dihydro-2'H-spirocyclobutane -1 ,1' -naphthalene -4' -one, researchers can enhance drug-like characteristics without altering the core pharmacophore significantly. This approach has been particularly effective in developing protease inhibitors and kinase inhibitors used in oncology treatments.

As computational methods continue to evolve, so does our ability to predict how modifications will affect biological activity. Machine learning algorithms can now analyze vast datasets to identify patterns that human researchers might miss. These tools have already been used to optimize fluorinated compounds for better pharmacokinetic profiles. In the case of 6',8 '-difluoro -3' ,4' -dihydro -2'H -spirocyclobutane -1 ,1' -naphthalene -4' -one, such technologies could accelerate the discovery process by highlighting promising analogs for further investigation.

The future prospects of this compound are exciting given its unique structural features and potential biological activities. As more research is conducted into its properties and applications, 6 ',8 '-difluoro -3' ,4 '-dihydro -2'H -spirocyclobutane -1 ,1' -naphthalene -4' -one (CAS No. 2169110-44-3) may emerge as a key player in next-generation pharmaceuticals designed for precision medicine approaches.

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